molecular formula C20H24N6O3S B2790487 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide CAS No. 1112434-43-1

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide

Cat. No.: B2790487
CAS No.: 1112434-43-1
M. Wt: 428.51
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Description

This compound is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[4,3-a]quinazolin-5-one core. Key structural features include:

  • N-Cyclohexylpropanamide: A propanamide chain terminated by a cyclohexyl group, contributing to lipophilicity and steric bulk.
  • 5-Oxo group: A ketone at position 5 stabilizes the heterocyclic core via conjugation.

Properties

IUPAC Name

3-[1-(2-amino-2-oxoethyl)sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c21-16(27)12-30-20-24-23-19-25(11-10-17(28)22-13-6-2-1-3-7-13)18(29)14-8-4-5-9-15(14)26(19)20/h4-5,8-9,13H,1-3,6-7,10-12H2,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWCFXUAVZHRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the amino-oxoethylthio group and the cyclohexylpropanamide moiety. Common reagents used in these reactions include hydrazonoyl halides, thiocyanates, and various amines. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key features of its structure include:

  • Triazole and Quinazoline Moieties : These are known for their diverse biological activities.
  • Carbamoylmethyl Sulfanyl Group : This functional group contributes to the compound's reactivity and biological profile.
  • Cyclohexyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

Anticancer Activity

Recent studies indicate that compounds containing quinazoline and triazole frameworks exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives of quinazoline can effectively induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) cells .

Antimicrobial Properties

The presence of the sulfanyl group in the structure enhances its antimicrobial activity. Research has demonstrated:

  • Broad-Spectrum Efficacy : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The triazole ring is believed to disrupt microbial cell wall synthesis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • α-Glucosidase Inhibition : Studies have reported promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial for diabetes management .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in various therapeutic areas:

  • Cancer Therapy : As a candidate for developing new anticancer drugs.
  • Antimicrobial Treatments : Potential development into a new class of antibiotics.
  • Diabetes Management : Possible use as an adjunct therapy in controlling blood sugar levels.

Mechanism of Action

The mechanism of action of 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, spectroscopic data (where available), and synthetic routes of related compounds:

Compound Core Structure Key Substituents Molecular Formula Key Spectral Data Synthetic Highlights
Target Compound 1,2,4-Triazolo[4,3-a]quinazoline - Carbamoylmethyl sulfanyl
- N-Cyclohexylpropanamide
Likely C24H28N6O3S* Not provided in evidence. Likely involves sulfanyl bridge formation (e.g., CS2/KOH reflux, similar to ).
CHEMENU Analog (CM846773) 1,2,4-Triazolo[4,3-a]quinazoline - Benzylcarbamoyl sulfanyl
- N-Isopropylpropanamide
C24H26N6O3S SMILES: CC(C)NC(=O)CCN1C2=NN=C(SCC(=O)NCC3=CC=CC=C=C3)N2C2=C(C=CC=C2)C1=O Sulfanyl introduction via nucleophilic substitution; amidation steps.
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) 1,2,4-Triazole - 4-Chlorophenyl benzoxazole
- 3-Methylphenyl
C22H15ClN4OS IR: 3390 cm⁻¹ (NH), 1596 cm⁻¹ (C=N)
1H-NMR: δ 9.55 (triazole H), 2.59 (CH3)
EI-MS: m/z 419
Reflux with hydrazine hydrate; cyclization with CS2/KOH.

*Estimated based on structural analogy to CHEMENU analog (C24H26N6O3S) with adjustments for cyclohexyl vs. isopropyl.

Key Differences and Implications

  • This may reduce steric hindrance and improve solubility. Compound 6h () features a thione (-C=S) group instead of a sulfanyl bridge, limiting its reactivity in nucleophilic substitutions.
  • Compound 6h lacks an amide chain, reducing its versatility in forming secondary interactions.
  • Synthetic Routes :

    • Sulfanyl bridge formation in the target compound may mirror methods in , such as CS2/KOH-mediated nucleophilic substitution under reflux.
    • Compound 6h employs benzoxazole-triazole fusion, which is less applicable to triazoloquinazoline systems.

Pharmacological and Physicochemical Considerations

  • Triazoloquinazoline vs.
  • Hyperglycemic/Bronchodilator Agents : While unrelated structurally, compounds like SC-10049 () highlight the importance of substituent bulk in modulating biological activity—a factor relevant to the target’s cyclohexyl group.

Biological Activity

The compound 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide (CAS Number: 1112434-43-1) is a novel derivative belonging to the class of quinazolinone-based compounds. Its structure incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a cytotoxic agent and its mechanisms of action based on recent research findings.

PropertyValue
Molecular FormulaC20H24N6O3S
Molecular Weight428.5 g/mol
CAS Number1112434-43-1

Recent studies have shown that quinazolinone derivatives can exhibit significant cytotoxicity against various cancer cell lines. The biological activity of this compound has been primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR and VEGFR

Research indicates that derivatives similar to this compound can effectively inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and angiogenesis. For example, studies have reported IC50 values ranging from 2.90 µM to 6.40 µM against HCT-116 cancer cells for related compounds .

Cytotoxicity Studies

A significant aspect of evaluating the biological activity of this compound involves assessing its cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Reference
MCF-75.70 - 8.10
HCT-1162.90 - 6.40
A549 (Lung)Not reportedN/A

Apoptosis Induction

The compound has also been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it may influence the expression levels of p53 , Bax , and Bcl-2 , which are crucial regulators of the apoptotic pathway. Increased levels of apoptotic cells were observed upon treatment with related quinazolinone derivatives, indicating a potential for therapeutic application in cancer treatment .

Study Example: Quinazolinone Derivatives

A study focusing on quinazolinone derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects against breast cancer cell lines. The research highlighted the importance of specific functional groups in enhancing biological activity and selectivity towards cancer cells .

Molecular Docking Studies

Molecular docking simulations have been utilized to understand the binding interactions between this compound and its target enzymes. These studies reveal that the compound can form significant interactions with active sites on EGFR and VEGFR, contributing to its inhibitory effects .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide?

  • Methodology : Multi-step synthesis typically involves (i) constructing the triazoloquinazoline core via cyclization of substituted quinazoline precursors under reflux with catalysts like K2_2CO3_3 in DMF, (ii) introducing the carbamoylmethylsulfanyl group via nucleophilic substitution, and (iii) coupling with cyclohexylpropanamide. Reaction optimization (temperature: 60–80°C, solvent: DMF/THF) is critical to avoid side products. Purity is monitored via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology : Use a combination of 1^1H/13^13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, triazole protons at δ 8.2–8.5 ppm). IR spectroscopy confirms functional groups (C=O stretch at ~1680 cm1^{-1}, NH at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 548.02 for C29_{29}H28_{28}ClN5_5O4_4) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (IC50_{50} determination). Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) are essential. Stability in PBS (pH 7.4) and simulated gastric fluid should precede in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different batches?

  • Methodology : Perform kinetic studies (e.g., time-resolved HPLC) to identify rate-limiting steps. Optimize solvent polarity (e.g., switch from DMF to DMA for better solubility) and catalyst loading. Use Design of Experiments (DoE) to assess interactions between variables (temperature, solvent ratio). Impurity profiling via LC-MS helps trace side reactions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd_d) measurements. Molecular docking (AutoDock Vina) with target proteins (e.g., EGFR kinase) identifies key interactions (e.g., hydrogen bonds with quinazoline N-atoms). Validate with mutagenesis studies on predicted binding residues .

Q. How do stability studies under physiological conditions inform formulation strategies?

  • Methodology : Conduct forced degradation studies (pH 1–10, 40–60°C) monitored by HPLC. Identify degradation products (e.g., hydrolysis of the amide bond) via LC-MS. Use Arrhenius plots to predict shelf-life. For improved stability, consider prodrug strategies (e.g., esterification of the carbamoyl group) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodology : Perform 3D-QSAR (CoMFA/CoMSIA) using aligned derivatives’ activity data. Density functional theory (DFT) calculates electronic properties (HOMO/LUMO, dipole moments) linked to reactivity. Molecular dynamics simulations (AMBER) assess conformational stability in lipid bilayers for bioavailability predictions .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Methodology : Evaluate pharmacokinetics (PK) in rodent models: measure plasma half-life (LC-MS/MS), bioavailability (oral vs. IV), and tissue distribution. Use PBPK modeling to correlate in vitro permeability (Caco-2 assays) with in vivo absorption. Modify substituents (e.g., cyclohexyl to smaller alkyl groups) to enhance metabolic stability .

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